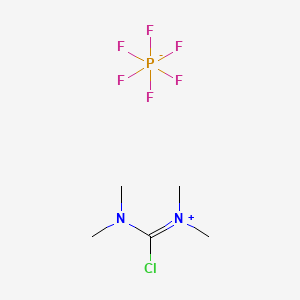

Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate

Descripción general

Descripción

Chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate is a chemical compound with the molecular formula C5H12ClF6N2P and a molecular weight of 280.58 g/mol . It is commonly used as a coupling reagent in peptide synthesis and other organic reactions due to its ability to activate carboxylic acids for reaction with amines .

Métodos De Preparación

Chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate can be synthesized from tetramethylurea using a chlorinating agent such as oxalyl chloride, thionyl chloride, or phosphorus oxychloride, followed by salt exchange . The reaction conditions typically involve the use of an inert atmosphere and low temperatures to ensure the stability of the intermediate compounds .

Análisis De Reacciones Químicas

Amide Bond Formation (Peptide Coupling)

TCFH's primary role is as a coupling reagent in peptide synthesis, enabling the formation of amide bonds between carboxylic acids and amines . The mechanism involves activating the carboxylic acid to form a reactive intermediate, which readily reacts with amines to yield amides. This process is critical in synthesizing peptides, including those with steric hindrance .

| Reaction Components | Role | Example |

|---|---|---|

| Carboxylic acid | Substrate to be activated | RCOOH → RCO-TCFH intermediate |

| TCFH | Coupling reagent | Activates carboxylic acid via nucleophilic attack |

| Amine (e.g., amino acids) | Nucleophile | Reacts with activated intermediate to form amide |

This reaction is facilitated by bases like N-methylimidazole (NMI) or N,N-diisopropylethylamine (DIPEA), which deprotonate intermediates and stabilize reactive species .

Substitution Reactions

TCFH undergoes nucleophilic substitution with nucleophiles (e.g., alcohols, thiols) to form substituted products. For instance, its reaction with alkali metal dimethylamides (e.g., lithium dimethylamide) yields tris(dimethylamino)methane, a reagent for formylation and aminomethylenation .

Aminomethylenation

TCFH introduces =CH-NR² groups into CH-acidic substrates (e.g., ethyl cyanoacetate) via nucleophilic attack, forming intermediates for heterocycle synthesis. This reaction is catalyzed by strong bases like sodium hydroxide .

Reaction Example:

This intermediate is a precursor for indoles, pyrimidines, and quinolones .

Formylation and Thioesterification

TCFH activates carboxylic acids for formylation and thioesterification reactions. For example, its reaction with sodium ethoxide in ethanol produces dimethylformamide diethyl acetal, a formylation reagent .

Thioesterification Example:

This is critical in biochemical assays and peptide synthesis .

Reaction Yields

Aplicaciones Científicas De Investigación

Organic Synthesis

Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate serves as a powerful coupling reagent in organic chemistry. It is instrumental in forming carbon-carbon and carbon-nitrogen bonds, essential for synthesizing complex organic molecules. The compound's electrophilic nature allows it to react efficiently with nucleophiles, facilitating various chemical transformations.

Key Reactions:

- Peptide Coupling: It is extensively used to link amino acids during peptide synthesis, enabling the formation of amide bonds.

- Esterification: The compound can activate carboxylic acids for ester formation, enhancing reaction rates and yields.

Pharmaceutical Development

In the pharmaceutical industry, this compound plays a crucial role in synthesizing active pharmaceutical ingredients (APIs). Its ability to facilitate complex reactions makes it valuable for developing new drugs, including antibiotics and cancer therapeutics.

Case Study:

- A study demonstrated its use in synthesizing cytotoxic compounds targeting cancer cells. The compound enabled the efficient formation of drug candidates that exhibited significant inhibitory effects on various cancer cell lines, showcasing its potential in oncological research .

Polymer Chemistry

The compound is utilized in polymerization processes, contributing to the development of specialized polymers with tailored properties. These polymers find applications in coatings, adhesives, and sealants.

Applications:

- Coatings: Enhances durability and resistance to environmental factors.

- Adhesives: Improves bonding strength and thermal stability.

Electrochemistry

This compound is also significant in electrochemical studies, particularly in developing materials for batteries and fuel cells. Its role as an electrolyte facilitates improved energy storage and conversion efficiency.

Research Findings:

- Studies have shown that incorporating this compound into battery systems enhances charge transfer rates and overall performance .

Material Science

In material science, the compound contributes to formulating advanced materials such as nanomaterials and composites. These materials are critical for applications in electronics, aerospace, and automotive industries.

Innovative Applications:

- Nanocomposites: Enhances mechanical properties and thermal stability.

- Electronic Materials: Improves conductivity and performance characteristics.

Summary of Applications

| Field | Application | Key Benefits |

|---|---|---|

| Organic Synthesis | Peptide coupling | Efficient amide bond formation |

| Pharmaceutical Development | Synthesis of APIs | Development of new drugs with therapeutic potential |

| Polymer Chemistry | Production of specialized polymers | Enhanced properties for coatings and adhesives |

| Electrochemistry | Development of battery materials | Improved energy storage and conversion efficiency |

| Material Science | Formulation of advanced materials | Enhanced performance in electronics and aerospace |

Mecanismo De Acción

The mechanism of action of chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate involves the activation of carboxylic acids to form highly reactive intermediates such as acid chlorides or N-acyl imidazoliums . These intermediates can then react with nucleophiles such as amines to form amide bonds . The presence of bases like N-methylimidazole helps to stabilize the reactive intermediates and minimize side reactions .

Comparación Con Compuestos Similares

Chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate is often compared with other coupling reagents such as:

Fluoro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate (TFFH): Similar in structure but contains a fluorine atom instead of chlorine.

1-[Bis(dimethylamino)methylene]-5-chlorobenzotriazolium 3-oxide hexafluorophosphate (HCTU): Used for peptide coupling with different reactivity profiles.

O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HOTU): Another coupling reagent with unique properties.

Chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate is unique due to its ability to form a wide range of reactive intermediates, making it versatile for various synthetic applications .

Actividad Biológica

Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (commonly referred to as TCFH) is a chemical compound with significant implications in biochemical research and synthesis. Its primary role is as a coupling reagent in peptide synthesis, facilitating the formation of amide bonds between carboxylic acids and amines. This article delves into the biological activity of TCFH, exploring its biochemical properties, cellular effects, molecular mechanisms, and applications in scientific research.

TCFH acts as an activating agent in peptide coupling reactions. It converts carboxylic acids into highly reactive intermediates, which readily form amide bonds with nucleophilic amines. This property is crucial for synthesizing peptides and proteins, making TCFH a valuable tool in biochemical laboratories. The following table summarizes its key biochemical properties:

| Property | Details |

|---|---|

| Chemical Formula | C₅H₁₂ClF₆N₂P |

| Molecular Weight | 280.58 g/mol |

| Melting Point | 102.4 – 104.2 °C |

| Purity | ≥98% |

Cellular Effects

TCFH influences various cellular processes by modulating enzyme activity and gene expression. Its effects on cellular signaling pathways can lead to changes in cell growth, differentiation, and metabolism. For instance, studies indicate that TCFH can alter the expression of genes involved in these processes, thereby affecting how cells respond to external stimuli.

Case Study: Gene Expression Modulation

In a study investigating the influence of TCFH on cancer cells, it was observed that treatment with the compound resulted in upregulation of genes associated with cell proliferation while downregulating apoptosis-related genes. This suggests a potential role for TCFH in promoting cell survival under specific conditions.

Molecular Mechanism

The molecular mechanism underlying TCFH's activity involves its interaction with biomolecules at the molecular level. TCFH binds to specific enzymes and proteins, leading to their activation or inhibition. This binding can significantly affect metabolic pathways by altering the flow of metabolites within cells.

Mechanistic Insights

- Enzyme Interaction : TCFH has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular metabolism.

- Transport and Distribution : Understanding how TCFH is transported within cells is critical for optimizing its biochemical applications. It interacts with specific transporters that facilitate its movement across cellular membranes.

Temporal Effects in Laboratory Settings

The stability of TCFH under various environmental conditions plays a crucial role in its efficacy as a reagent. Research indicates that while TCFH remains stable over time under optimal conditions, prolonged exposure to adverse environments can lead to degradation, affecting its performance in biochemical reactions.

Applications in Scientific Research

TCFH is widely utilized across various fields of research due to its unique properties:

- Chemistry : As a coupling reagent for synthesizing peptides and complex organic molecules.

- Biology : In bioconjugation reactions linking biomolecules such as proteins and nucleic acids.

- Medicine : In developing pharmaceutical compounds, including antibiotics and anticancer agents.

- Industry : Used in producing onium salts and other industrial chemicals.

Propiedades

IUPAC Name |

[chloro(dimethylamino)methylidene]-dimethylazanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12ClN2.F6P/c1-7(2)5(6)8(3)4;1-7(2,3,4,5)6/h1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKNPSDEURGZCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=[N+](C)C)Cl.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClF6N2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50451023 | |

| Record name | Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207915-99-9, 94790-35-9 | |

| Record name | Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chloro-N,N,N',N'-tetramethylformamidinium Hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.